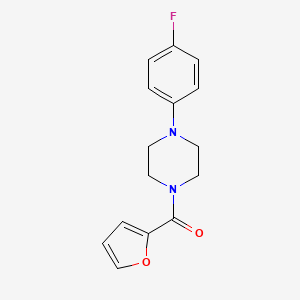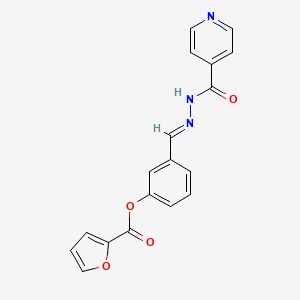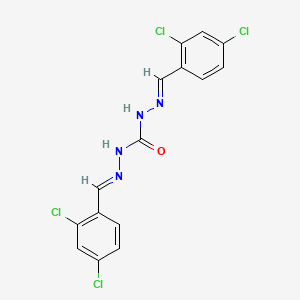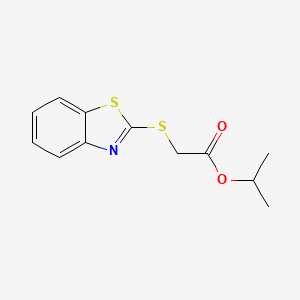
1-(4-fluorophenyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(2-furoyl)piperazine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound that belongs to the family of amphetamine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its stimulant effects. However, the scientific community has shown interest in this compound due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 4-FMA is similar to that of other amphetamine derivatives. It acts as a substrate for the dopamine transporter, leading to the release of dopamine from presynaptic neurons. This effect results in an increase in dopamine levels in the synaptic cleft, leading to the activation of postsynaptic receptors. The compound also has an affinity for the norepinephrine and serotonin transporters, leading to the release of these neurotransmitters as well.
Biochemical and Physiological Effects
The effects of 4-FMA on the body are similar to those of other amphetamine derivatives. The compound has been shown to increase heart rate and blood pressure, leading to cardiovascular effects. It also has stimulant effects on the central nervous system, leading to increased alertness, focus, and euphoria. The compound has been shown to have a longer duration of action compared to other amphetamine derivatives, making it a potential candidate for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-FMA in laboratory experiments include its availability and affordability, making it a cost-effective tool for research. The compound has also been shown to have a longer duration of action compared to other amphetamine derivatives, making it a useful tool for studying long-term effects. However, the use of 4-FMA in laboratory experiments also has limitations, including its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-FMA. One area of interest is the study of the compound's effects on the brain and its potential as a therapeutic agent for neurological disorders. Researchers could also investigate the compound's potential as a tool for studying the role of neurotransmitters in the brain. Additionally, the development of safer and more effective derivatives of 4-FMA could lead to new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of 4-FMA involves the reaction of 4-fluoroamphetamine with 2-furoyl chloride in the presence of a base. This method has been described in the literature and has been used to produce the compound in the laboratory.
Aplicaciones Científicas De Investigación
The potential applications of 4-FMA in scientific research are diverse. One area of interest is the study of the compound's mechanism of action and its effects on the central nervous system. Researchers have used 4-FMA as a tool to investigate the role of amphetamine derivatives in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTICDZGVIHGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)piperazinyl 2-furyl ketone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)


![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)